Hybrid Linker Length and Atom Count Differentiation vs. Alkyl-Only Linkers
Thalidomide 4'-oxyacetamide-alkylC1-PEG3-alkylC3-amine incorporates a linker with a calculated length of 15 atoms (excluding hydrogen) from the thalidomide oxygen to the terminal amine nitrogen, compared to 8 atoms for the alkylC2 linker (Thalidomide 4'-oxyacetamide-alkylC2-amine) and 12 atoms for the alkylC6 linker (Thalidomide 4'-oxyacetamide-alkylC6-amine) [1]. The ideal PROTAC linker length is reported to range from 12 to over 20 atoms to facilitate productive ternary complex formation . The hybrid linker of this compound falls within the optimal range, whereas the shorter alkylC2 analog falls below the lower threshold, potentially restricting the formation of a stable ternary complex [2].
| Evidence Dimension | Linker Length (Atoms, non-H) |
|---|---|
| Target Compound Data | 15 atoms (alkylC1-PEG3-alkylC3) |
| Comparator Or Baseline | Thalidomide 4'-oxyacetamide-alkylC2-amine: 8 atoms; Thalidomide 4'-oxyacetamide-alkylC6-amine: 12 atoms |
| Quantified Difference | Target compound is 7 atoms longer than alkylC2 and 3 atoms longer than alkylC6 linker. |
| Conditions | Structural analysis from SMILES strings and reported chemical structures (PubChem, vendor datasheets). |
Why This Matters
Linker length directly impacts the probability of forming a productive ternary complex, a prerequisite for efficient target protein ubiquitination and degradation; selecting a linker outside the optimal range can lead to failed or inefficient degradation.
- [1] PubChem. (2025). Compound Summaries for CID 154828674, 138991800, and 137347600. View Source
- [2] Li, Y., Song, J., Zhou, P., Zhou, J., & Xie, S. (2021). Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon. ACS Chemical Biology, 16(1), 178-189. View Source
